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BNC210 for Social Anxiety Disorder: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BNC210, an investigational novel

anxiolytic, focusing on its potential for the acute treatment of Social Anxiety Disorder (SAD).

Executive Summary
BNC210 is a first-in-class, non-sedating anxiolytic compound currently under late-stage clinical

development for the acute treatment of Social Anxiety Disorder. It acts as a negative allosteric

modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR), a novel target for

anxiolysis.[1][2][3] Unlike benzodiazepines, BNC210 has shown a favorable safety and

tolerability profile in clinical trials, with no evidence of sedation, cognitive impairment, or

addiction potential.[4][5] Its rapid absorption as a new solid-dose tablet formulation makes it a

promising candidate for on-demand use in anxiety-provoking social situations.

Mechanism of Action
BNC210 exerts its anxiolytic effects through negative allosteric modulation of the α7-nAChR.

This receptor, a ligand-gated ion channel highly permeable to calcium, is implicated in fear-

related behaviors and is densely expressed in anxiety-related brain regions like the amygdala.
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Allosteric Modulation: BNC210 binds to a site on the α7-nAChR distinct from the

acetylcholine (orthosteric) binding site.

Inhibition of Cation Flow: This binding modulates the receptor's conformation, reducing the

flow of cations (like Ca²⁺ and Na⁺) through the channel even when acetylcholine is bound.

No Competitive Binding: Its inhibitory effects are not influenced by the concentration of

acetylcholine, and it does not displace the competitive antagonist alpha-bungarotoxin,

confirming its allosteric mechanism.

This modulation is believed to normalize hyperactivity in neural circuits, such as the amygdala-

anterior cingulate cortex network, which is often elevated in anxiety disorders.
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BNC210 Negative Allosteric Modulation of the α7-nAChR.
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Pharmacodynamics & Preclinical Data
In vitro and in vivo preclinical studies have established the anxiolytic profile of BNC210.

In Vitro Pharmacology
In studies using human cell lines stably transfected with α7-nAChRs, BNC210 was shown to

inhibit receptor currents induced by various agonists.

Table 1: In Vitro Activity of BNC210

Parameter Value Description Source

| IC₅₀ | 1.2 - 3.0 µM | Concentration for 50% inhibition of human α7-nAChR currents. | |

Preclinical Animal Models
BNC210 has demonstrated efficacy comparable to benzodiazepines in multiple rodent models

of anxiety but without the associated side effects like sedation, motor impairment, or memory

deficits.

Table 2: Key Preclinical Findings

Animal Model Effect of BNC210 Comparison Source

Rat Elevated Plus

Maze

Anxiolytic effect
observed.

Reversed the
anxiogenic effect
of the α7 agonist
PNU-282987.

Mouse Light-Dark Box

Outperformed placebo

in demonstrating

anxiolytic activity.

-

| CCK-4 Induced Panic Model (Rats) | Reversed anxiety-like behaviors produced by CCK-4

peptides. | - | |
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Preclinical Experimental Protocol: Rat Elevated Plus
Maze (EPM)
The EPM is a standard behavioral test for assessing anxiety in rodents.

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed

arms.

Subjects: Male rats are typically used.

Procedure:

Animals are pre-treated with BNC210, a vehicle (placebo), or a comparator drug (e.g.,

Diazepam).

To test the specific mechanism, some animals may be co-administered an α7-nAChR

agonist (like PNU-282987) to induce anxiety.

Each rat is placed in the center of the maze, facing an open arm.

The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

Primary Measures:

Time spent in the open arms.

Number of entries into the open arms.

Interpretation: An increase in the time spent and entries into the open arms is indicative of an

anxiolytic effect. BNC210's ability to reverse the anxiogenic effects of an α7 agonist provides

strong evidence for its target engagement.
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Workflow for a Preclinical Elevated Plus Maze Experiment.
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Clinical Development for Social Anxiety Disorder
BNC210 has undergone extensive clinical evaluation, including a pivotal Phase 2 study

(PREVAIL) and an ongoing Phase 3 trial (AFFIRM-1), specifically for the acute treatment of

SAD.

Pharmacokinetics and Formulation
Early clinical trials used a liquid suspension formulation which had slow and variable

absorption. A new solid dose tablet formulation was developed with significantly improved

bioavailability, reaching maximum plasma concentrations in approximately one hour, making it

suitable for acute, on-demand use.

Table 3: Pharmacokinetic & Safety Profile of BNC210

Parameter Finding Source

Bioavailability (Oral) 69.4% (liquid suspension)

Tₘₐₓ (Tablet) ~1 hour

Half-life (t₁/₂) ~6.2 hours

Plasma Protein Binding 70-88% (low)

Key Safety Findings

Non-sedating, no impairment

of psychomotor, attention, or

memory functions.

| Common Adverse Events | Mild side effects such as headache reported in a small number of

participants. | |

Phase 2 PREVAIL Study (NCT05193409)
The PREVAIL study was a randomized, double-blind, placebo-controlled trial designed to

evaluate the efficacy of BNC210 in reducing anxiety during a public speaking challenge in

patients with SAD.

4.2.1 Experimental Protocol: PREVAIL Study Design
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Participant Selection: Adult participants (n=151) diagnosed with SAD.

Randomization: Participants were randomized into three parallel arms:

BNC210 (225 mg)

BNC210 (675 mg)

Placebo

Procedure:

A single dose of the assigned intervention was administered.

Approximately 1 hour post-dose, participants entered a simulated public speaking

challenge.

The challenge consisted of a 2-minute anticipation phase followed by a 5-minute

performance phase (giving a speech in front of an audience).

Primary Endpoint: The primary outcome was the change from baseline in the Subjective

Units of Distress Scale (SUDS) during the 5-minute performance phase. SUDS is a self-

reported 0-100 scale, with higher scores indicating greater distress.

Secondary Endpoints: Included SUDS during the anticipation phase and the State-Trait

Anxiety Inventory (STAI-State).

4.2.2 PREVAIL Study Results

While the study did not meet its primary endpoint with statistical significance in the initial

analysis, it showed a consistent trend toward improvement across endpoints for the BNC210-

treated groups compared to placebo. A post-hoc analysis of the combined BNC210 doses

across both anticipation and performance phases revealed a nominally statistically significant

reduction in SUDS scores.

Table 4: PREVAIL Study Efficacy Results
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Endpoint
Result (vs.
Placebo)

Significance Source

Primary: Δ SUDS

(Performance

Phase)

-6.6 (225 mg); -4.8
(675 mg)

Not statistically
significant.

Post-Hoc: Δ SUDS

(Combined Doses &

Phases)

Statistically significant

reduction.
p = 0.044 (nominal)

| Effect Size (Post-Hoc) | 0.36 | - | |

The favorable safety profile was reaffirmed, and the 225 mg dose was selected for further

development in Phase 3.

Phase 3 AFFIRM-1 Study
Based on the PREVAIL results and discussions with the FDA, Bionomics initiated the Phase 3

AFFIRM-1 trial.

4.3.1 Experimental Protocol: AFFIRM-1 Study Design

Participant Selection: Approximately 330 adult patients with SAD and a Liebowitz Social

Anxiety Scale (LSAS) score of ≥60.

Randomization: 1:1 randomization to two parallel arms:

BNC210 (225 mg)

Placebo

Procedure: The protocol mirrors the PREVAIL study, with a single dose administered ~1 hour

before a public speaking challenge.

Primary Endpoint: Comparison of BNC210 to placebo on the SUDS score during the public

speaking task.
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Generalized Workflow for BNC210 Acute SAD Clinical Trials.
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Conclusion and Future Directions
BNC210 represents a promising advancement in the treatment of Social Anxiety Disorder. Its

novel mechanism of action, targeting the α7-nAChR, offers a potential alternative to existing

therapies, which are often limited by side effects like sedation or delayed onset of action. The

clinical data to date, particularly from the PREVAIL study, suggest a favorable safety profile and

a consistent, though modest, anxiolytic signal. The ongoing Phase 3 AFFIRM-1 trial is a critical

next step to definitively establish its efficacy as an acute, as-needed treatment for individuals

facing anxiety-provoking social situations. Successful outcomes from this trial could pave the

way for a new, non-sedating therapeutic option for the millions suffering from SAD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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